molecular formula C13H19NO2S B5682871 4-(2,3-dimethoxybenzyl)thiomorpholine

4-(2,3-dimethoxybenzyl)thiomorpholine

Cat. No.: B5682871
M. Wt: 253.36 g/mol
InChI Key: SCGRCBHQBWGVGB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzyl)thiomorpholine is a chemical compound of interest in research and development, particularly in medicinal chemistry and materials science. The thiomorpholine core is a privileged scaffold in drug discovery, known for its versatility and presence in compounds with diverse biological activities . This specific derivative features a 2,3-dimethoxybenzyl substitution, which may influence its electronic properties and potential binding interactions with biological targets. Researchers utilize such thiomorpholine derivatives as key intermediates in the synthesis of more complex molecules. Structural analogs of this compound have been investigated for their potential applications, including as inhibitors of specific enzymes and as building blocks for polymers with potential biological applications . The presence of the sulfur atom in the thiomorpholine ring, compared to the oxygen in morpholine, can alter the pharmacokinetic and electronic properties of the molecule, making it a valuable entity for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical intermediate or standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-[(2,3-dimethoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGRCBHQBWGVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Compound Substituent Core Structure Key Properties/Bioactivity Reference
4-(2,3-Dimethoxybenzyl)thiomorpholine 2,3-Dimethoxybenzyl Thiomorpholine High lipophilicity; potential antimycobacterial use inferred from analogs
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl Thiomorpholine Precursor for antidiabetic/antimycobacterial agents; forms C–H···O hydrogen bonds in crystals
4-(2-Chlorobenzyl)thiomorpholine 2-Chlorobenzyl Thiomorpholine Cytochrome P450 2A13 inhibitor; increased metabolic stability due to chlorine
4-(4-Fluorobenzyl)thiomorpholine 4-Fluorobenzyl Thiomorpholine Enhanced electronic effects from fluorine; molecular weight: 211.3 g/mol
ND-11903 4-(1,1-Dioxidothiomorpholino) Thiomorpholine 1,1-dioxide Sulfone group improves solubility; used in antimycobacterial carboxamides

Key Observations :

  • Lipophilicity : The 2,3-dimethoxybenzyl group contributes higher lipophilicity than halogenated benzyl groups (e.g., 2-chloro or 4-fluoro) due to methoxy’s electron-donating nature .
  • Metabolic Stability : Sulfur in thiomorpholine is prone to oxidation (unlike morpholine), but substituents like chlorine (in 4-(2-chlorobenzyl)thiomorpholine) may counteract this by blocking metabolic sites .

Comparison with Morpholine Analogs

Compound Core Structure Substituent Key Differences from Thiomorpholine Analogs Reference
4-(3-(2,3-Dimethoxybenzyl)-2-methoxyquinolin-6-yl)morpholine (Compound 124) Morpholine 2,3-Dimethoxybenzyl Higher molecular weight (APCI MS m/z 572.3); quinoline backbone enhances planar rigidity
4-(4-Nitrophenyl)morpholine Morpholine 4-Nitrophenyl Less lipophilic than thiomorpholine analog; lacks sulfur-mediated crystal packing

Structural Insights :

  • Thiomorpholine derivatives exhibit distinct solid-state interactions (e.g., C–H···O hydrogen bonds) compared to morpholine analogs due to sulfur’s larger atomic radius and polarizability .
  • Morpholine-based compounds (e.g., Compound 124) often show reduced metabolic oxidation but lower membrane permeability than thiomorpholine derivatives .

Comparison with Other Benzyl-Substituted Heterocycles

Compound Heterocycle Substituent Applications Reference
N-(2,3-Dimethoxybenzyl)cyclopentanamine Cyclopentanamine 2,3-Dimethoxybenzyl Unknown bioactivity; structural analog for SAR studies
4-(6-Nitro-3-pyridyl)thiomorpholine Thiomorpholine 6-Nitro-3-pyridyl Antimycobacterial precursor; nitro group facilitates reduction to amine

Functional Group Impact :

    Q & A

    Q. What are the established synthetic routes for 4-(2,3-dimethoxybenzyl)thiomorpholine, and how do reaction conditions influence yield?

    The synthesis typically involves nucleophilic aromatic substitution between 2,3-dimethoxybenzyl derivatives and thiomorpholine. Key factors include:

    • Solvent selection : Polar aprotic solvents like acetonitrile enhance reactivity due to their ability to stabilize transition states .
    • Base optimization : Sodium hydroxide or potassium carbonate is often used to deprotonate thiomorpholine, improving nucleophilicity .
    • Temperature control : Reactions are heated under reflux (e.g., 80°C in acetonitrile) to achieve completion within 12–24 hours .
    • Substituent effects : Electron-withdrawing groups on the benzyl moiety (e.g., nitro in analogs) accelerate substitution kinetics .

    Q. Which spectroscopic and crystallographic methods are critical for characterizing thiomorpholine derivatives?

    • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positioning, with thiomorpholine protons appearing as distinct multiplets (δ 2.6–3.2 ppm) .
    • X-ray crystallography : Resolves chair conformations of the thiomorpholine ring and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
    • FT-IR : Identifies carbonyl or nitro group vibrations (e.g., 1520 cm1^{-1} for NO2_2 in analogs) .

    Q. How does the thiomorpholine group influence physicochemical properties in drug design?

    • Lipophilicity enhancement : The sulfur atom increases logP values compared to morpholine analogs, improving membrane permeability .
    • Metabolic soft spots : Thiomorpholine is susceptible to oxidation, forming sulfoxides or sulfones, which can modulate pharmacokinetics .

    Advanced Research Questions

    Q. What computational strategies predict the biological activity of this compound derivatives?

    • Molecular docking : Models interactions with targets like enzymes or receptors. For example, the 2,3-dimethoxybenzyl group may engage in π-π stacking with aromatic residues, while thiomorpholine forms hydrogen bonds .
    • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity trends observed in analogs .
    • DFT calculations : Predicts conformational stability and charge distribution, aiding in rational design .

    Q. How can researchers resolve contradictions in biological activity data across studies?

    • Assay standardization : Variability in IC50_{50} values may arise from differences in cell lines, incubation times, or compound purity (>95% recommended) .
    • Structural analogs : Compare activity of derivatives (e.g., 4-(2-chlorobenzyl)thiomorpholine vs. 4-(4-fluorobenzyl)thiomorpholine) to identify substituent-specific effects .
    • Metabolite profiling : Monitor oxidation products (e.g., sulfoxides) that may contribute to off-target effects .

    Q. What strategies optimize regioselectivity in the synthesis of substituted thiomorpholines?

    • Directed ortho-metalation : Use directing groups (e.g., nitro) to control substitution patterns on the benzyl ring .
    • Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically hindered derivatives .
    • Protecting groups : Temporarily block reactive sites (e.g., amine in 4-aminothiomorpholine) to prevent side reactions .

    Q. How do crystal packing interactions affect the stability of thiomorpholine derivatives?

    • Hydrogen bonding : Centrosymmetric dimers form via C–H···O interactions between thiomorpholine methylene groups and nitro/ether oxygens, enhancing crystallinity .
    • Aromatic stacking : Face-to-face π-π interactions between benzyl groups stabilize the lattice, as seen in X-ray structures of 4-(4-nitrophenyl)thiomorpholine .
    • Solvent selection : Slow evaporation from ethanol or DCM yields high-quality crystals for diffraction studies .

    Q. What are the challenges in evaluating thiomorpholine derivatives for enzyme inhibition?

    • Target selectivity : Similar scaffolds (e.g., morpholine) may bind to unintended isoforms (e.g., cytochrome P450 2A13 vs. 2A6), requiring isoform-specific assays .
    • Redox sensitivity : Thiomorpholine’s susceptibility to oxidation necessitates anaerobic conditions during enzymatic assays to prevent artifact formation .
    • Allosteric modulation : Non-competitive inhibition mechanisms require advanced kinetic studies (e.g., Lineweaver-Burk plots) to differentiate from competitive binding .

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